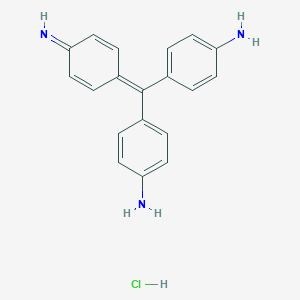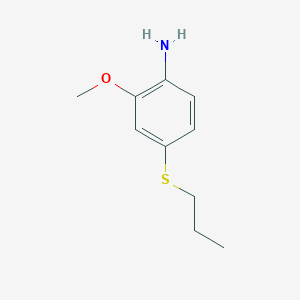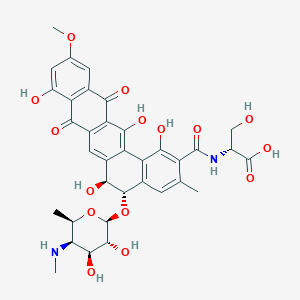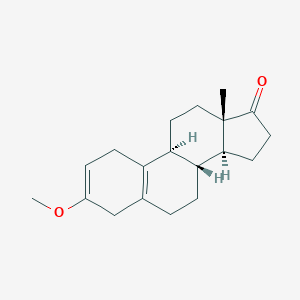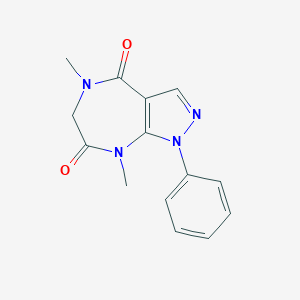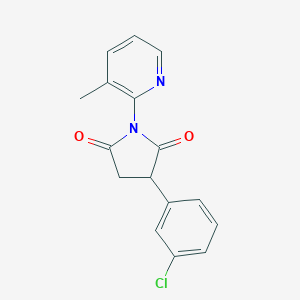
3-(3-Chlorophenyl)-1-(3-methyl-2-pyridinyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chlorophenyl)-1-(3-methyl-2-pyridinyl)-2,5-pyrrolidinedione is a compound commonly known as clopidol. It is a synthetic organic compound that has been widely used in veterinary medicine as an anticoccidial agent. Clopidol is a member of the pyrrolidine family of compounds and has a molecular formula of C15H12ClN2O2.
Mécanisme D'action
The exact mechanism of action of clopidol is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the energy metabolism of coccidia. This disrupts the normal functioning of the parasites, leading to their death.
Effets Biochimiques Et Physiologiques
Clopidol has been shown to have a number of biochemical and physiological effects on the host organism. It has been shown to increase the weight gain and feed conversion ratio of chickens, which is thought to be due to its ability to reduce the severity of coccidial infections. Clopidol has also been shown to have an effect on the immune system of chickens, although the exact nature of this effect is not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
Clopidol has several advantages as an anticoccidial agent in lab experiments. It is relatively inexpensive and easy to administer, making it a popular choice for researchers. It is also effective against a wide range of coccidian species, making it a versatile tool for studying the biology of these parasites. However, clopidol has several limitations as well. It can be toxic to chickens at high doses, and its use can lead to the development of drug-resistant strains of coccidia.
Orientations Futures
There are several areas of research that could be explored in the future with regards to clopidol. One area of interest is the development of new formulations of the drug that are less toxic to chickens. Another area of interest is the study of the molecular mechanisms underlying the anticoccidial activity of clopidol. Finally, there is a need for further research into the development of new anticoccidial agents that are effective against drug-resistant strains of coccidia.
Méthodes De Synthèse
Clopidol can be synthesized through a multi-step process starting with 3-chlorobenzoic acid. The first step involves the conversion of 3-chlorobenzoic acid to 3-chlorobenzoyl chloride using thionyl chloride. The resulting compound is then reacted with 3-methyl-2-pyridinecarboxylic acid to form the corresponding acid chloride. The acid chloride is then reacted with pyrrolidine to form the final product, clopidol.
Applications De Recherche Scientifique
Clopidol has been extensively studied for its anticoccidial properties in poultry. It has been shown to be effective against a wide range of coccidian species, including Eimeria tenella, Eimeria acervulina, and Eimeria maxima. Clopidol works by inhibiting the growth and replication of coccidia in the intestine of the bird, thereby reducing the severity of the infection.
Propriétés
Numéro CAS |
132458-99-2 |
|---|---|
Nom du produit |
3-(3-Chlorophenyl)-1-(3-methyl-2-pyridinyl)-2,5-pyrrolidinedione |
Formule moléculaire |
C16H13ClN2O2 |
Poids moléculaire |
300.74 g/mol |
Nom IUPAC |
3-(3-chlorophenyl)-1-(3-methylpyridin-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H13ClN2O2/c1-10-4-3-7-18-15(10)19-14(20)9-13(16(19)21)11-5-2-6-12(17)8-11/h2-8,13H,9H2,1H3 |
Clé InChI |
XOWZLAXUKRKNRV-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)N2C(=O)CC(C2=O)C3=CC(=CC=C3)Cl |
SMILES canonique |
CC1=C(N=CC=C1)N2C(=O)CC(C2=O)C3=CC(=CC=C3)Cl |
Synonymes |
3-(3-Chlorophenyl)-1-(3-methyl-2-pyridinyl)-2,5-pyrrolidinedione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



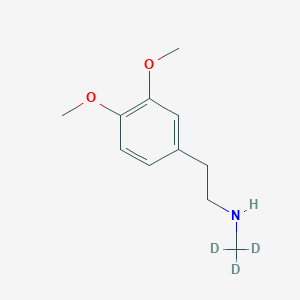
![5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole](/img/structure/B147744.png)
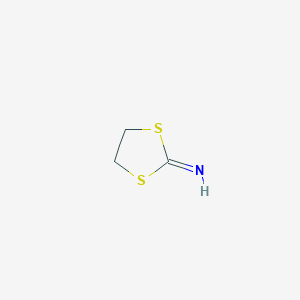
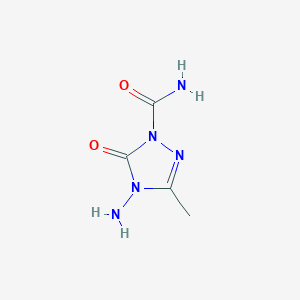
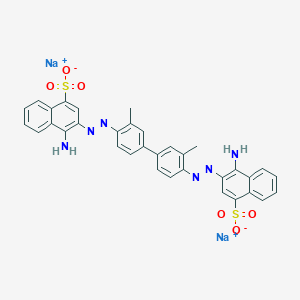
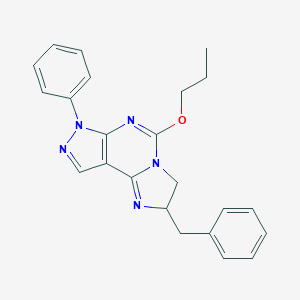
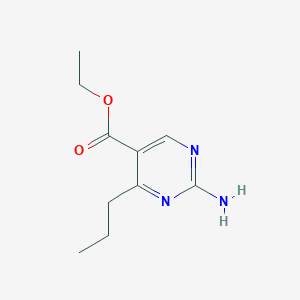
![(6aR,10aR)-3-(5-azidopentyl)-2-iodo-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B147762.png)
